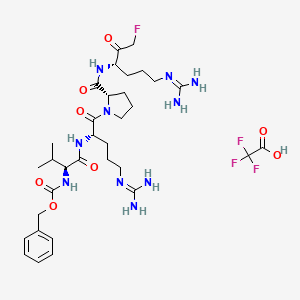

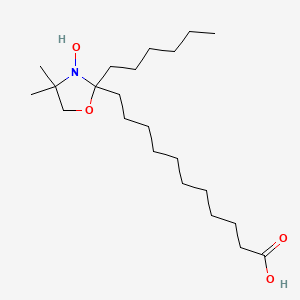

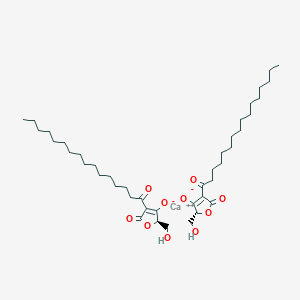

![molecular formula C23H31ClN2O B10764597 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyryl fentanyl-d5 (hydrochloride) is a synthetic opioid analog of fentanyl. It is used primarily as an analytical reference material for the quantification of butyryl fentanyl in various samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is categorized as an opioid and is regulated as a Schedule I controlled substance in the United States .

Preparation Methods

The synthesis of butyryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the butyryl fentanyl molecule. . The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Butyryl fentanyl-d5 (hydrochloride) can undergo various chemical reactions, including:

Reduction: Reduction reactions can occur under specific conditions, although they are less common for this compound.

Substitution: N-dealkylation is a common reaction for fentanyl analogs, where the N-alkyl group is replaced by a hydrogen atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dealkylated metabolites .

Scientific Research Applications

Butyryl fentanyl-d5 (hydrochloride) is used extensively in scientific research, particularly in the fields of forensic toxicology and analytical chemistry. Its primary application is as an internal standard for the quantification of butyryl fentanyl in biological samples using GC-MS or LC-MS techniques . This compound is also used in the development and validation of analytical methods for the detection of fentanyl analogs in various matrices, including blood, urine, and hair . Additionally, it serves as a reference material for the study of the pharmacokinetics and metabolism of butyryl fentanyl and its analogs .

Mechanism of Action

Butyryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the µ-opioid receptors in the central nervous system, similar to other fentanyl analogs . This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic and sedative effects. The molecular targets involved in this mechanism include the µ-opioid receptors, which are G-protein-coupled receptors that mediate the effects of opioids .

Comparison with Similar Compounds

Butyryl fentanyl-d5 (hydrochloride) is similar to other fentanyl analogs, such as acetyl fentanyl, valeryl fentanyl, and furanyl fentanyl . it is unique in that it contains deuterium atoms, which make it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for the differentiation of butyryl fentanyl-d5 from other fentanyl analogs in mass spectrometric analyses .

Similar compounds include:

- Acetyl fentanyl

- Valeryl fentanyl

- Furanyl fentanyl

- Nor-butyrfentanyl

- Hydroxylated butyrfentanyl metabolites

properties

Molecular Formula |

C23H31ClN2O |

|---|---|

Molecular Weight |

392.0 g/mol |

IUPAC Name |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |

InChI |

InChI=1S/C23H30N2O.ClH/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20;/h3-8,10-13,22H,2,9,14-19H2,1H3;1H/i4D,7D,8D,12D,13D; |

InChI Key |

OHCXSXCINRZXIB-JFVIMWSYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCC)[2H])[2H].Cl |

Canonical SMILES |

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

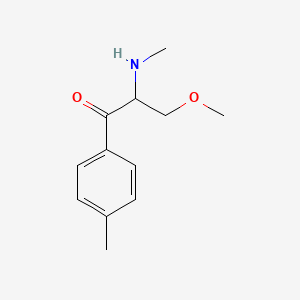

![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)

![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

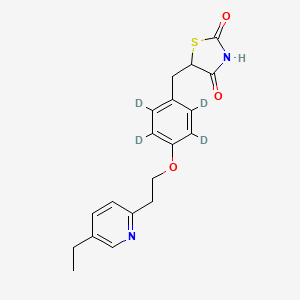

![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)

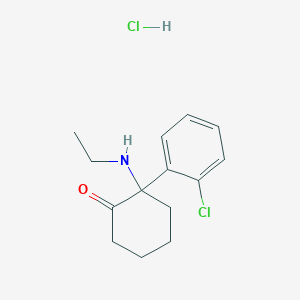

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)